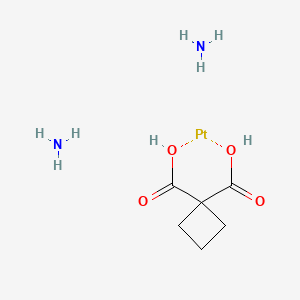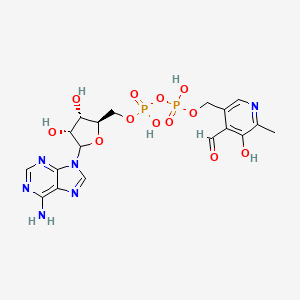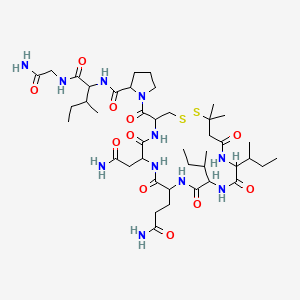
1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is a phospholipid compound known for its role as a platelet-activating factor. It is a potent phospholipid activator and mediator of various biological processes, including inflammation and immune responses . This compound is characterized by its unique structure, which includes an octadecanoyl group at the first position, an acetyl group at the second position, and a phosphocholine group at the third position of the glycerol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine can be synthesized through two primary pathways: the de novo pathway and the remodeling pathway .
De Novo Pathway: This pathway involves the use of 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates. The reaction is catalyzed by a DTT-insensitive phosphocholine transferase.
Remodeling Pathway: This pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) through the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine by phospholipases A2.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the de novo pathway due to its efficiency and scalability. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, under controlled temperature.
Substitution: Nucleophiles such as amines or thiols, under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications.
Applications De Recherche Scientifique
1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and immune disorders.
Industry: Utilized in the development of lipid-based drug delivery systems and cosmetic formulations.
Mécanisme D'action
The mechanism of action of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine involves its interaction with specific receptors on the cell surface, known as platelet-activating factor receptors (PAFR). Upon binding to PAFR, it activates G-proteins, leading to a cascade of intracellular signaling events. These events include the activation of phospholipases, release of secondary messengers, and modulation of gene expression . This compound plays a crucial role in mediating inflammatory responses, platelet aggregation, and other physiological processes.
Comparaison Avec Des Composés Similaires
1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:
1-Octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine: This compound has an octadecenoyl group instead of an acetyl group at the second position, which affects its biological activity and interactions.
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine: This compound has a methyl group at the second position, which alters its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological functions.
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h27H,6-25H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLILTKBYHPOIA-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000586 | |
| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79549-26-1 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79549-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platelet-activating factor C18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079549261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B1221574.png)


